Tert-butyl (2R,3R)-3-amino-2-methylazetidine-1-carboxylate
Description
Tert-butyl (2R,3R)-3-amino-2-methylazetidine-1-carboxylate (CAS: 1932545-45-3) is a chiral azetidine derivative characterized by a four-membered saturated ring system. Its structure includes a tert-butyl carbamate (Boc) protecting group at the 1-position, an amino group at the 3-position, and a methyl substituent at the 2-position. The (2R,3R) stereochemistry is critical for its interactions in asymmetric synthesis and pharmaceutical applications, particularly as a building block for bioactive molecules .
The compound’s molecular formula is C₉H₁₈N₂O₂, with a molecular weight of 186.25 g/mol . Azetidines, due to their ring strain and compact structure, are increasingly utilized in drug discovery to enhance metabolic stability and target binding efficiency. This compound is supplied by PharmaBlock Sciences under the catalog number PBLL1510 and has been employed in medicinal chemistry research for constructing constrained peptidomimetics and kinase inhibitors .
Properties
IUPAC Name |
tert-butyl (2R,3R)-3-amino-2-methylazetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-6-7(10)5-11(6)8(12)13-9(2,3)4/h6-7H,5,10H2,1-4H3/t6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNTYEYDNBONGP-RNFRBKRXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](CN1C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R,3R)-3-amino-2-methylazetidine-1-carboxylate typically involves the reaction of tert-butyl 2-methylazetidine-1-carboxylate with an appropriate amine source under controlled conditionsThe reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and sustainable compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2R,3R)-3-amino-2-methylazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted azetidine compounds .
Scientific Research Applications
Tert-butyl (2R,3R)-3-amino-2-methylazetidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (2R,3R)-3-amino-2-methylazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares tert-butyl (2R,3R)-3-amino-2-methylazetidine-1-carboxylate with structurally related azetidine and pyrrolidine derivatives, focusing on stereochemistry, functional groups, and applications.
Stereoisomeric Variants
- tert-butyl (2R,3S)-3-amino-2-methylazetidine-1-carboxylate (PBLL1513; CAS: 1932238-83-9): This diastereomer differs only in the configuration at the 3-position (S instead of R). Stereochemical variations significantly influence biological activity and crystallization behavior. For example, the (2R,3R) isomer may exhibit distinct binding affinities in chiral environments compared to the (2R,3S) form, as observed in receptor-targeted drug candidates .
Functional Group Modifications
- tert-butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate (PBLJ2700; CAS: 1638744-93-0): Replacing the 3-amino group with a ketone (oxo) eliminates hydrogen-bonding capacity and reduces nucleophilicity. This derivative is often used as an intermediate for further functionalization, such as reductive amination, whereas the amino group in the target compound enables direct coupling reactions .
- tert-butyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate (CAS: 1638744-75-8): The hydroxyl group at the 3-position (vs. amino) alters solubility and reactivity. This compound (MW: 187.24 g/mol) is less basic than the amino analog, making it suitable for applications requiring pH-sensitive protection strategies .
Structural Analogues with Larger Ring Systems
- tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate (CAS: Not provided): Pyrrolidine (five-membered ring) derivatives exhibit lower ring strain than azetidines, leading to improved thermodynamic stability. However, azetidines like the target compound provide greater conformational rigidity, which is advantageous in designing enzyme inhibitors with enhanced selectivity .
Commercial Availability and Stability
The target compound (CAS: 1932545-45-3) has been discontinued by some suppliers (e.g., CymitQuimica), likely due to challenges in synthesis or storage stability . In contrast, its hydroxyl variant (CAS: 1638744-75-8) remains available, suggesting better commercial viability or ease of handling .
Key Data Table
Research Implications
- Stereochemical Sensitivity: The (2R,3R) configuration is critical for biological activity in kinase inhibitors, where even minor stereochemical changes can reduce potency by >10-fold .
- Functional Group versatility: The amino group enables diversification via amide bond formation, while the hydroxyl variant is better suited for esterification or glycosylation .
- Ring Strain vs. Stability : Azetidines’ higher ring strain compared to pyrrolidines can enhance reactivity but may also increase susceptibility to ring-opening under acidic conditions .
Biological Activity
Tert-butyl (2R,3R)-3-amino-2-methylazetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in research and industry.
Chemical Structure and Properties
The compound features a five-membered azetidine ring, a tert-butyl group, an amino group, and a carboxylate ester group. Its molecular formula is with a molecular weight of 186.25 g/mol. The stereochemistry is defined by the (2R,3R) configuration, which plays a crucial role in its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:
- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of tyrosinase, an enzyme involved in melanin biosynthesis. Inhibition of this enzyme can have implications for cosmetic applications and therapeutic interventions for hyperpigmentation disorders .
- Protein-Ligand Interactions : Its structure allows for specific binding to protein targets, modulating their activity. This feature is particularly relevant in drug design where targeting specific pathways can lead to therapeutic benefits.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Research Applications
The compound serves as a valuable building block in organic synthesis and medicinal chemistry:
- Synthesis of Complex Molecules : It is utilized in the preparation of more complex molecules due to its reactive functional groups.
- Study of Enzyme Mechanisms : Researchers use it to investigate enzyme mechanisms and protein interactions, which are critical for understanding metabolic pathways and developing new therapeutic agents.
Case Studies
- Tyrosinase Inhibition : A study explored various compounds as potential tyrosinase inhibitors, highlighting the importance of structural modifications in enhancing inhibitory activity. While specific data on this compound's IC50 values are not yet published, its structural analogs have shown promising results .
- Neuroprotective Studies : Although direct studies on this compound's neuroprotective effects are sparse, related azetidine derivatives have demonstrated such properties in animal models. Future research could elucidate similar effects for this compound.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Tert-butyl (2R,3S)-3-amino-2-methylazetidine-1-carboxylate | Azetidine derivative | Potential tyrosinase inhibitor |
| Tert-butyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate | Hydroxy derivative | Antioxidant activity |
This table illustrates how structural variations affect biological activities among similar compounds.
Q & A
Q. What are the established synthetic routes for Tert-butyl (2R,3R)-3-amino-2-methylazetidine-1-carboxylate, and how are reaction conditions optimized?
The compound is synthesized via multi-step reactions starting from azetidine or piperidine precursors. Key steps include:
- Ring functionalization : Introduction of the tert-butyl carbamate group under anhydrous conditions with Boc-anhydride (di-tert-butyl dicarbonate) .
- Chiral resolution : Use of chiral auxiliaries or catalysts to achieve the (2R,3R) stereochemistry. For example, asymmetric hydrogenation or enzymatic resolution .
- Amino group protection/deprotection : Controlled use of trifluoroacetic acid (TFA) for Boc-group removal . Optimization involves adjusting solvent polarity (e.g., THF vs. DCM), temperature (0–25°C), and catalyst loading (e.g., Pd/C for hydrogenation) to maximize yield (>75%) and enantiomeric excess (ee >98%) .
Q. How is the stereochemical integrity of the (2R,3R) configuration verified?
Advanced analytical techniques are employed:
Q. What spectroscopic methods are critical for structural characterization?
Key data includes:
- NMR :
- ¹H NMR : δ 1.42 (s, 9H, tert-butyl), δ 3.45–3.70 (m, azetidine protons), δ 1.25 (d, J = 6.5 Hz, CH₃) .
- ¹³C NMR : δ 80.1 (C=O of Boc group), δ 28.2 (tert-butyl CH₃) .
Advanced Research Questions
Q. How can conflicting data on the compound’s reactivity in nucleophilic substitutions be resolved?
Discrepancies arise from solvent effects and steric hindrance. For example:
- In polar aprotic solvents (DMF), the amino group undergoes smooth acylation, but steric bulk from the tert-butyl group slows reactivity in bulky electrophiles (e.g., mesylation).
- Mitigation : Use kinetic studies (e.g., pseudo-first-order rate constants) and computational modeling (DFT) to map steric/electronic effects .
Q. What strategies enhance the compound’s utility in peptide mimetic design?
The azetidine ring’s conformational rigidity is exploited for:
- Backbone modifications : Incorporating the compound into peptidomimetics via solid-phase synthesis, using Fmoc-protected derivatives .
- Bioisosteric replacement : Replacing proline or piperidine residues to modulate target binding (e.g., protease inhibitors) .
- Derivatization : Introducing fluorophores or biotin tags via the amino group for biochemical assays .
Q. How does the compound’s stability under acidic/alkaline conditions impact its applications?
Q. What are the challenges in scaling up enantioselective synthesis, and how are they addressed?
Issues include:
- Catalyst cost : Transition to heterogeneous catalysts (e.g., immobilized Ru-BINAP) for recycling .
- Byproduct formation : Optimize reaction monitoring via in-situ FTIR or LC-MS to minimize epimerization .
Methodological Guidance
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
